Rebaudioside N - 1220616-46-5

Rebaudioside N

Catalog Number: EVT-3164115
CAS Number: 1220616-46-5
Molecular Formula: C56H90O32
Molecular Weight: 1275.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rebaudioside N is a minor steviol glycoside isolated from the leaves of Stevia rebaudiana Bertoni .

Synthesis Analysis

The synthesis of steviol glycosides, including Rebaudioside N, involves complex biochemical pathways. Nitrogen deficiency has been found to significantly increase the synthesis of steviol glycosides in Stevia rebaudiana Bertoni leaves . A study also reported the successful chemical synthesis of Rebaudioside R, which could lay a foundation for the synthesis of analogues with different branch sugars .

Chemical Reactions Analysis

The degradation of Rebaudioside A, a related compound, in aged acidic beverages has been studied. Three degradation compounds were identified, consisting of a rearrangement, a hydration, and an epoxidation/rearrangement product .

Physical And Chemical Properties Analysis

Rebaudioside A, a major steviol glycoside, has been studied for its physicochemical properties. It was found to be stable due to no adsorption of moisture up to a water activity value of 0.85 .

Stevioside

Relevance: Stevioside shares the same ent-kaurane aglycone core structure with Rebaudioside N, known as steviol (13-hydroxy-ent-kaur-16-en-19-oic acid). [, ] Both compounds are classified as steviol glycosides, differing only in the type and arrangement of sugar moieties attached to the steviol aglycone. []

Rebaudioside A

Compound Description: Rebaudioside A is another prominent diterpene glycoside found in the leaves of Stevia rebaudiana Bertoni. It is known for its high sweetness potency and a cleaner taste profile compared to stevioside, making it a preferred choice for some applications. [, ]

Relevance: Similar to Rebaudioside N, Rebaudioside A also belongs to the steviol glycoside family, sharing the same steviol aglycone core structure. [] The difference between the two compounds lies in the composition and linkage of the sugar units attached to the aglycone. [] Rebaudioside A, along with Rebaudioside N, are often studied together as key components of stevia extracts. [, , , ]

Rebaudioside KA

Compound Description: Rebaudioside KA is a diterpene glycoside isolated from Stevia rebaudiana. Its structure was elucidated as 13-[(O-β-d-glucopyranosyl)oxy]ent-kaur-16-en-19-oic acid 2-O-β-d-glucopyranosyl-β-d-glucopyranosyl ester. []

Relevance: Rebaudioside KA and Rebaudioside N both belong to the class of steviol glycosides. They share the same parent structure, steviol (3), with varying sugar attachments. [] The structural similarity between Rebaudioside KA and commercially available stevioside sweeteners suggests that it should be examined for its organoleptic properties as well. []

Rebaudioside B

Relevance: This compound falls under the same category of sweeteners, the steviol glycosides, as Rebaudioside N. [] They share similar structural features, primarily the steviol backbone, contributing to their sweet taste. []

Relevance: Like Rebaudioside N, Rebaudioside C belongs to the group of sweet-tasting compounds found in Stevia. They share the common steviol aglycone core and are classified as steviol glycosides. []

Rebaudioside D

Compound Description: Rebaudioside D is another steviol glycoside, gaining attention as a potential natural sweetener due to its improved taste profile compared to some other steviol glycosides. [, , , ]

Relevance: Rebaudioside D, alongside Rebaudioside N, are both members of the steviol glycoside family, possessing the characteristic steviol aglycone structure. [, ] They are often studied together for their sensory properties and potential as natural sweeteners. [, , ]

Compound Description: Rebaudioside M, also known as Rebaudioside X, is a steviol glycoside identified in Stevia rebaudiana. It is of interest due to its high sweetness potency and potential to improve the taste profile of stevia-based sweeteners. [, , , ]

Relevance: Both Rebaudioside M and Rebaudioside N are categorized as steviol glycosides. [, , ] These compounds are structurally similar, sharing the steviol aglycone core, and are often studied together for their potential as natural sweeteners. [, ]

Rebaudioside E

Compound Description: Rebaudioside E is a minor steviol glycoside found in the stevia plant, often present in smaller quantities compared to other rebaudiosides like A or D. []

Relevance: Similar to Rebaudioside N, this compound belongs to the steviol glycoside family. [] The presence of the steviol core structure links them structurally and functionally. []

Rebaudioside F

Compound Description: Rebaudioside F is a steviol glycoside found in Stevia rebaudiana and is considered a minor glycoside compared to compounds like Rebaudioside A. []

Relevance: It shares the same steviol aglycone backbone as Rebaudioside N, categorizing both compounds as steviol glycosides. []

Rebaudioside I

Compound Description: Rebaudioside I is another minor steviol glycoside found in the stevia plant. []

Relevance: Similar to Rebaudioside N, this compound falls within the steviol glycoside family, signifying the presence of the steviol core structure in their chemical makeup. []

Dulcoside A

Compound Description: Dulcoside A is a steviol glycoside found in Stevia rebaudiana. []

Relevance: It shares a structural similarity with Rebaudioside N as both compounds are steviol glycosides. [] They are both derived from the steviol backbone with variations in their attached sugar units. []

Compound Description: Rubusoside is a sweet-tasting diterpene glycoside, structurally similar to steviol glycosides, but it is not naturally found in Stevia rebaudiana. [, ]

Relevance: While Rubusoside is not a steviol glycoside like Rebaudioside N, it shares a close structural resemblance and exhibits similar sweet properties. [, ] Its inclusion in studies with steviol glycosides highlights the interest in understanding the structural basis of sweetness perception. []

Steviolbioside

Compound Description: Steviolbioside is a steviol glycoside naturally present in Stevia rebaudiana. [, ]

Relevance: Like Rebaudioside N, Steviolbioside belongs to the class of steviol glycosides. [, ] This indicates they share the same steviol aglycone core and are structurally related, differing only in the sugar moieties linked to the aglycone. [, ]

12-α-[(2-O-β-d-glucopyranosyl-β-d-glucopyranosyl)oxy]ent-kaur-16-en-19-oic acid β-d-glucopyranosyl ester

Compound Description: This compound represents a novel diterpene glycoside isolated from Stevia rebaudiana. It is distinguished by the presence of a hydroxyl group at the 12-α position of the ent-kaurane skeleton. []

Relevance: Although this compound differs from Rebaudioside N in the position of glycosylation on the ent-kaurane skeleton, its identification highlights the structural diversity of glycosides present in Stevia rebaudiana. [] Both compounds belong to the larger class of ent-kaurane diterpene glycosides found in Stevia rebaudiana. []

Steviol (13-hydroxy-ent-kaur-16-en-19-oic acid)

Compound Description: Steviol is the aglycone, or the core non-sugar component, of steviol glycosides, including Rebaudioside N. It is not sweet on its own but becomes so upon glycosylation. [, , ]

Relevance: Steviol is the common structural component of Rebaudioside N and other related steviol glycosides. [, , ] The variations in the sugar moieties attached to the steviol aglycone determine the specific properties of each glycoside, including their sweetness intensity and taste profile. [, , ]

Synthesis Analysis

Methods

The synthesis of rebaudioside N can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. One notable approach involves the use of glycosyltransferases, enzymes that facilitate the transfer of sugar moieties to aglycone structures. For example, the enzyme UGT94D1 has been identified as crucial for synthesizing rebaudiosides from steviol or other steviol glycosides by forming specific glycosidic bonds at designated positions on the aglycone .

Technical Details

In laboratory settings, rebaudioside N can be synthesized via transglycosylation reactions using various substrates and conditions. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor and characterize the synthesis process, ensuring the purity and structural integrity of the final product .

Molecular Structure Analysis

Structure

Rebaudioside N has a complex molecular structure characterized by multiple sugar units attached to a steviol backbone. Its full chemical name is 13-[(2-O-β-D-glucopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]ent-kaur-16-en-19-oic acid-[(2-O-α-L-rhamnopyranosyl-3-O-β-D-glucopyranosyl-β-D-glucopyranosyl) ester]. The structure features a total of four sugar residues attached to the aglycone .

Data

The molecular formula of rebaudioside N is C27H46O15C_{27}H_{46}O_{15}, with a molecular weight of approximately 610.66 g/mol. Spectroscopic data obtained from NMR and mass spectrometry provide insights into its structural characteristics, confirming the presence of specific functional groups and sugar linkages .

Chemical Reactions Analysis

Reactions

Rebaudioside N can undergo various chemical reactions, including hydrolysis, which can be catalyzed by either acid or enzymatic means. Acid hydrolysis typically yields steviol and free sugars, while enzymatic hydrolysis may produce specific sugar residues depending on the enzyme used .

Technical Details

In studies involving hydrolysis, rebaudioside N is treated with acids or specific enzymes under controlled conditions to analyze its breakdown products. Techniques such as liquid chromatography coupled with mass spectrometry are utilized to identify and quantify these products, providing valuable information about the compound's stability and reactivity under different conditions .

Mechanism of Action

Process

The sweetness of rebaudioside N is attributed to its interaction with taste receptors on the human tongue. It primarily activates the sweet taste receptors, leading to the perception of sweetness without contributing significant calories. The mechanism involves binding to G protein-coupled receptors (GPCRs), which initiate signaling pathways that result in sweet taste perception.

Data

Studies have shown that rebaudioside N exhibits a sweetness profile that can be modulated by pH and temperature, influencing its binding affinity to taste receptors. This property makes it an attractive candidate for various food applications where sweetness enhancement is desired without added calories .

Physical and Chemical Properties Analysis

Physical Properties

Rebaudioside N is typically presented as a white crystalline powder with high solubility in water. Its melting point ranges between 180°C to 200°C, indicating thermal stability suitable for various processing conditions in food applications.

Chemical Properties

The compound exhibits stability under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline environments. Its solubility characteristics make it suitable for incorporation into beverages and other aqueous products .

Applications

Scientific Uses

Rebaudioside N has been extensively studied for its potential applications in food science as a natural sweetener. It is particularly valuable in formulating low-calorie or no-calorie food products aimed at health-conscious consumers. Additionally, research continues into its use in pharmaceuticals and nutraceuticals due to its natural origin and favorable safety profile.

The ongoing exploration of synthetic biology approaches also highlights potential future applications in large-scale production systems, utilizing engineered microorganisms for efficient synthesis of rebaudioside N and related compounds .

Properties

CAS Number

1220616-46-5

Product Name

Rebaudioside N

IUPAC Name

[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C56H90O32

Molecular Weight

1275.3 g/mol

InChI

InChI=1S/C56H90O32/c1-19-12-55-10-6-26-53(3,8-5-9-54(26,4)52(76)87-50-44(85-46-38(72)34(68)28(62)20(2)77-46)42(32(66)24(16-60)81-50)83-47-39(73)35(69)29(63)21(13-57)78-47)27(55)7-11-56(19,18-55)88-51-45(86-49-41(75)37(71)31(65)23(15-59)80-49)43(33(67)25(17-61)82-51)84-48-40(74)36(70)30(64)22(14-58)79-48/h20-51,57-75H,1,5-18H2,2-4H3/t20-,21+,22+,23+,24+,25+,26-,27-,28-,29+,30+,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44+,45+,46-,47-,48-,49-,50-,51-,53+,54+,55+,56-/m0/s1

InChI Key

AKEKAGBWNXIWSS-ZFXKUSSPSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O

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